molecular formula C41H42N4O8 B1683818 Verteporfin CAS No. 129497-78-5

Verteporfin

Cat. No. B1683818
M. Wt: 718.8 g/mol
InChI Key: YTZALCGQUPRCGW-MXVXOLGGSA-N
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Description

Verteporfin, also known as Visudyne, is a benzoporphyrin derivative used as a photosensitizer for photodynamic therapy . It is primarily used to eliminate abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration .


Synthesis Analysis

Verteporfin’s synthesis involves a convergent synthesis of the dipyrrin half of protoporphyrin IX dimethyl ester (PPIX-DME), where the sensitive vinyl group is created at the final stage by a dehydroiodination reaction . Two other dipyrrin derivatives were synthesized, including dipyrrin 19, which contains two vinyl groups .


Molecular Structure Analysis

Verteporfin’s molecular formula is C41H42N4O8 . Its average mass is 718.794 Da, and its monoisotopic mass is 718.300293 Da . The structure of Verteporfin includes double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

Verteporfin’s chemical reactions involve the production of highly reactive, short-lived singlet oxygen and other reactive oxygen radicals when stimulated by nonthermal red light with a wavelength of 689 nm in the presence of oxygen . This results in local damage to the endothelium and blockage of the vessels .


Physical And Chemical Properties Analysis

Its physical and chemical properties are consistent with its structure .

Scientific Research Applications

  • Glaucoma Treatment : Verteporfin has been shown to reduce intraocular pressure (IOP) in a glaucoma mouse model by inhibiting YAP activation in trabecular meshwork cells without light stimulation (Chen et al., 2015).

  • Cancer Research : It is identified as a YAP/TEAD inhibitor and an autophagosome inhibitor. Verteporfin's role in inhibiting YAP/TEAD interaction, particularly in cancers where YAP is overexpressed, offers potential as a therapeutic agent (Gibault et al., 2016).

  • Colorectal Cancer Treatment : Verteporfin induces proteotoxicity in colon cancer cells, particularly in an oxygen- and nutrient-deprived environment, offering a new path for cancer therapy (Zhang et al., 2015).

  • Retinoblastoma Research : It inhibits the growth of human retinoblastoma cell lines without light activation and disrupts YAP-TEAD signaling (Brodowska et al., 2014).

  • Glioma Treatment : Verteporfin, without light activation, can inhibit human glioma cell lines, suggesting its potential as an adjuvant therapy for glioblastoma (Al-Moujahed et al., 2017).

  • Pancreatic Cancer Treatment : It has shown efficacy in inhibiting cell survival, angiogenesis, and vasculogenic mimicry of pancreatic ductal adenocarcinoma by disrupting YAP‐TEAD complex (Wei et al., 2017).

  • Apoptosis Induction in Lymphoma Cells : Verteporfin triggers apoptosis in lymphoma cells by affecting the mitochondrial transmembrane potential, suggesting its potential role in cancer therapy (Belzacq et al., 2001).

  • Treatment of Polypoidal Choroidal Vasculopathy : Verteporfin has been effective in treating patients with subfoveal polypoidal choroidal vasculopathy (PCV) when used in photodynamic therapy (Spaide et al., 2002).

Safety And Hazards

In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . Skin contact should be treated with soap and plenty of water, and eyes should be flushed with water as a precaution . Special hazards arising from the substance include carbon oxides and nitrogen oxides .

properties

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZALCGQUPRCGW-ZSFNYQMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031353, DTXSID30892511
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verteporfin C5 isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Visudyne

CAS RN

129497-78-5, 133513-12-9
Record name Verteporfin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin C isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-315555
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,900
Citations
LJ Scott, KL Goa - Drugs & aging, 2000 - Springer
… verteporfin/μg cell protein with verteporfin 50 μg/L).[10] Results from in vitro and in vivo studies indicated that this uptake of verteporfin … [10] In vitro, the accumulation of [ 14 C]-verteporfin-…
Number of citations: 121 link.springer.com
C Wei, X Li - Frontiers in pharmacology, 2020 - frontiersin.org
Verteporfin (VP) has long been clinically used to treat age-related macular degeneration (AMD) through photodynamic therapy (PDT). Recent studies have reported a significant anti-…
Number of citations: 51 www.frontiersin.org
NM Bressler, SB Bressler - Investigative ophthalmology & …, 2000 - iovs.arvojournals.org
… Verteporfin was believed to be a good photosensitizer for … to evaluate the safety of verteporfin therapy for the treatment of … of photodynamic therapy with verteporfin could cause short-…
Number of citations: 225 iovs.arvojournals.org
JM Houle, A Strong - The Journal of Clinical Pharmacology, 2002 - Wiley Online Library
… infused with verteporfin 3 to 20 mg/m 2 of body surface area over 1.5 to 45 minutes. Verteporfin … C max of verteporfin occurred at the end of the infusion and was proportional to the dose …
Number of citations: 117 accp1.onlinelibrary.wiley.com
E Donohue, A Tovey, AW Vogl, S Arns… - Journal of Biological …, 2011 - ASBMB
… identified one drug, verteporfin, as an inhibitor of autophagosome accumulation. Verteporfin is a … Verteporfin did not inhibit LC3/Atg8 processing or membrane recruitment in response to …
Number of citations: 137 www.jbc.org
S Michels, F Hansmann, W Geitzenauer… - … & visual science, 2006 - arvojournals.org
… I/II trials and the verteporfin treatment of subfoveal minimally … chose a bolus infusion of verteporfin, which has been shown … of the principle that verteporfin therapy can achieve selectivity…
Number of citations: 144 arvojournals.org
F Gibault, M Corvaisier, F Bailly, G Huet… - Current medicinal …, 2016 - ingentaconnect.com
Background: Verteporfin is a porphyrinic photosensitizer clinically used for the photodynamic treatment of age-related macular degeneration. It has been identified almost …
Number of citations: 95 www.ingentaconnect.com
MJ Sirks, EHC van Dijk, N Rosenberg… - Acta …, 2022 - Wiley Online Library
… Our questionnaire indicated that the shortage of verteporfin had a major impact on … were noted during the verteporfin shortage, including lowering the dose of verteporfin per patient, the …
Number of citations: 38 onlinelibrary.wiley.com
WM Chan, TH Lim, A Pece, R Silva… - Graefe's Archive for …, 2010 - Springer
… documented the use of verteporfin PDT in these conditions. … Verteporfin PDT addresses the underlying vascular pathology… most commonly treated with Verteporfin PDT with encouraging …
Number of citations: 83 link.springer.com
DM Brown, PK Kaiser, M Michels… - … England Journal of …, 2006 - Mass Medical Soc
Background We compared ranibizumab — a recombinant, humanized, monoclonal antibody Fab that neutralizes all active forms of vascular endothelial growth factor A — with …
Number of citations: 247 www.nejm.org

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